N'-(2,3-Dimethylphenyl)-N-(3-Hydroxypropyl)ethanediamide is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is classified as an oxamide derivative, which is characterized by the presence of an amide functional group bonded to an aromatic ring. It has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
The synthesis of N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide can be approached through several methods:
N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide features a complex molecular structure that can be described as follows:
InChI=1S/C12H18N2O3/c1-8-4-3-5-10(9(8)2)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17).N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide can participate in various chemical reactions:
The mechanism of action for N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide is primarily related to its interactions at a molecular level:
The compound's stability and reactivity profile make it suitable for further exploration in various chemical reactions and applications.
N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide has several scientific applications:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2